4'-Chloroacetanilide

Catalog No.
S599003
CAS No.
539-03-7
M.F
C8H8ClNO
M. Wt
169.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Chloroacetanilide

CAS Number

539-03-7

Product Name

4'-Chloroacetanilide

IUPAC Name

N-(4-chlorophenyl)acetamide

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

InChI

InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)

InChI Key

GGUOCFNAWIODMF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)Cl

Solubility

PRACTICALLY INSOL IN /COLD/ WATER; READILY SOL IN ALC, ETHER; READILY SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN CARBON TETRACHLORIDE, BENZENE
SOL IN HOT WATER

Synonyms

Paracetamol Impurity J; N-(4-Chlorophenyl)acetamide; N-(p-Chlorophenyl)acetamide; N-Acetyl-4-chloroaniline; N-Acetyl-p-chloroaniline; p-Chloroacetanilide;

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)Cl

Synthesis:

4'-Chloroacetanilide can be synthesized through various methods, including the reaction of aniline with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride []. It can also be obtained by reacting acetanilide with chlorine gas [].

Antimicrobial Properties:

Research has explored the potential antimicrobial properties of 4'-chloroacetanilide. Studies have shown that it exhibits activity against various bacteria, fungi, and yeasts [, ]. However, the exact mechanism of action and its effectiveness compared to existing antibiotics remain unclear and require further investigation.

Intermediate in Organic Synthesis:

4'-Chloroacetanilide can serve as a valuable intermediate in organic synthesis due to the presence of the reactive chloroacetyl group. It can be used in various reactions, such as nucleophilic substitution, condensation, and cyclization, to synthesize other complex molecules with diverse applications in pharmaceuticals, materials science, and agrochemicals [, ].

Crystal Engineering:

4'-Chloroacetanilide has been investigated for its crystal engineering properties. Studies have shown that it can form various supramolecular structures through hydrogen bonding and halogen bonding interactions, making it a potential candidate for the design of functional materials with specific properties [, ].

  • While research has explored the potential applications of 4'-chloroacetanilide, its safety profile and long-term effects are not fully established.
  • Further research is necessary to understand its efficacy in various applications and ensure its safe and responsible use.

4'-Chloroacetanilide, also known as N-(4-chlorophenyl)acetamide, is an organic compound with the molecular formula C₈H₈ClNO and a molar mass of 169.61 g/mol. It features a para-chlorophenyl group attached to an acetamide moiety, making it a member of both acetamides and monochlorobenzenes. This compound is characterized by its white crystalline appearance and has a melting point ranging from 177 °C to 179 °C .

4'-Chloroacetanilide itself does not possess a known mechanism of action in biological systems. Its primary function is as a building block for the synthesis of other molecules with specific biological activities.

4'-Chloroacetanilide can be a skin and eye irritant []. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling the compound.

, including:

  • Oxidation: It can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis.
  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield p-chloroaniline and acetic acid.
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

Research indicates that 4'-Chloroacetanilide exhibits acute toxicity and has been shown to interact with proteins through hydrogen bonding . It has been studied for its potential effects on biological systems, including:

  • Antimicrobial Activity: Some studies suggest it may possess antimicrobial properties.
  • Pharmacological

Several methods exist for synthesizing 4'-Chloroacetanilide:

  • Acetylation of p-Chloroaniline:
    • Reacting p-chloroaniline with acetic anhydride or acetyl chloride under controlled conditions.
  • Chlorination of Acetanilide:
    • Starting from acetanilide, chlorination can be performed using chlorine gas or chlorinating agents in the presence of a catalyst.
  • Direct Reaction with Chloroacetyl Chloride:
    • Chloroacetyl chloride can react directly with aniline derivatives to yield 4'-Chloroacetanilide.

4'-Chloroacetanilide is used in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of several drugs.
  • Chemical Research: Employed as a reagent in organic synthesis and analytical chemistry.
  • Agricultural Chemicals: Investigated for potential use in agrochemicals due to its biological activity.

Studies have demonstrated that 4'-Chloroacetanilide interacts with proteins through hydrogen bonding, which may influence its biological activity and toxicity profile. These interactions are critical for understanding its mechanism of action and potential side effects when used in pharmaceutical applications .

Similar Compounds

  • Acetanilide (C₈H₉NO): Lacks the chlorine substituent; primarily used as a pain reliever.
  • p-Chloroaniline (C₆H₆ClN): A simpler structure without the acetyl group; used in dye manufacturing.
  • N-(2-Chlorophenyl)acetamide (C₈H₈ClNO): Similar structure but with a different chlorine position; used in similar applications.

Comparison Table

Compound NameStructure TypeUnique Features
4'-ChloroacetanilideAcetamidePara-chlorophenyl group; used in pharmaceuticals
AcetanilideAcetamideNo halogen substitution; common analgesic
p-ChloroanilineAniline derivativeLacks acetyl group; used in dye production
N-(2-Chlorophenyl)acetamideAcetamideChlorine at ortho position; different reactivity

4'-Chloroacetanilide's unique para-chlorophenyl structure distinguishes it from other similar compounds, influencing its chemical reactivity and biological activity significantly.

4'-Chloroacetanilide belongs to the aryl acetamide family, classified under the IUPAC name N-(4-chlorophenyl)acetamide. Key identifiers include:

PropertyValueSource
Molecular FormulaC₈H₈ClNO
Molecular Weight169.61 g/mol
CAS Registry539-03-7
Beilstein Reference12, IV 1178

Common synonyms include p-chloroacetanilide, N-acetyl-4-chloroaniline, and Paracetamol Impurity J.

Historical Context in Organic Chemistry

First synthesized in the early 20th century, 4'-chloroacetanilide gained prominence as a precursor for dyes and pharmaceuticals. Its role expanded in the 1970s with NASA’s development of polyimide polymers, where it acted as a monomer in high-temperature-resistant materials. Modern applications include its use as an internal standard in HPLC assays for cardiovascular drugs like isosorbide dinitrate.

Structural Features and Molecular Identity

The molecule comprises a chlorophenyl ring (C₆H₄Cl) linked to an acetamide group (CH₃CONH–) at the para position. Key structural attributes:

  • Bond Angles: The C–Cl bond length is 1.74 Å, while the C–N bond in the acetamide group measures 1.34 Å.
  • Spectroscopic Data:
    • IR: N–H stretch at 3,250 cm⁻¹; C=O stretch at 1,680 cm⁻¹.
    • ¹³C NMR: Carbonyl carbon at 168.2 ppm; aromatic carbons at 128–136 ppm.

Molecular Structure and Bonding Characteristics

4'-Chloroacetanilide, with the molecular formula C₈H₈ClNO and Chemical Abstracts Service number 539-03-7, represents an acetamide derivative where a chlorine atom is substituted at the para position of the phenyl ring [1] [2]. The compound's International Union of Pure and Applied Chemistry name is N-(4-chlorophenyl)acetamide, reflecting its structural composition of an acetyl group bonded to a para-chlorinated aniline moiety [1] [2].

Bond Lengths and Angles

Crystallographic analysis reveals that 4'-Chloroacetanilide adopts an orthorhombic crystal system with space group Pna2₁ [34]. The unit cell parameters are a = 9.73 Å, b = 12.88 Å, and c = 6.56 Å, with four molecules per unit cell [34]. The molecular structure exhibits typical amide bond characteristics, with the nitrogen-hydrogen bond adopting an anti conformation relative to the carbonyl bond [30].

The aromatic ring system maintains planarity with standard carbon-carbon bond lengths within the benzene framework [3]. The chlorine substitution at the para position influences the electronic distribution throughout the molecule, affecting both the aromatic system and the amide functionality [3]. Computational studies using density functional theory methods have provided detailed geometric parameters that align well with experimental crystallographic data [28].

Electronic Distribution

The electronic structure of 4'-Chloroacetanilide demonstrates significant charge delocalization between the aromatic ring and the amide group [6]. The para-chlorine substituent acts as an electron-withdrawing group, creating an asymmetric charge distribution across the molecule [6]. Mulliken population analysis reveals that the chlorine atom carries a partial negative charge, while the carbon atoms in the aromatic ring exhibit varying degrees of positive character [28].

The amide nitrogen possesses lone pair electrons that can participate in resonance with the aromatic system, contributing to the overall stability of the molecular structure [7]. The carbonyl oxygen displays typical electronegative characteristics, forming the basis for intermolecular hydrogen bonding interactions in the solid state [30].

Conformational Analysis

Conformational studies indicate that 4'-Chloroacetanilide adopts a relatively rigid structure due to the planar nature of both the aromatic ring and the amide group [28]. The conformation is stabilized by the anti arrangement of the nitrogen-hydrogen bond relative to the carbonyl group, which minimizes steric interactions and maximizes conjugation between the aromatic system and the amide functionality [30].

Theoretical calculations using various density functional theory methods confirm that the observed crystal structure represents the most energetically favorable conformation [28]. The molecular geometry remains relatively unchanged across different computational approaches, indicating the inherent stability of the adopted conformation [28].

Physical Properties

Melting and Boiling Points

4'-Chloroacetanilide exhibits a melting point range of 176-181°C, with different sources reporting slight variations within this range [1] [2] [24] [27]. The compound demonstrates thermal stability up to its melting point, with decomposition occurring at higher temperatures [27]. The boiling point is reported as 333°C under standard atmospheric pressure conditions [2] [12].

PropertyValueSource
Melting Point176-181°C [1] [2] [24]
Boiling Point333°C [2] [12]
Flash Point333°C [12]

The relatively high melting point reflects the presence of intermolecular hydrogen bonding in the solid state, which requires additional thermal energy to overcome during the melting process [34].

Solubility Parameters in Various Solvents

The solubility characteristics of 4'-Chloroacetanilide vary significantly depending on the solvent polarity and hydrogen bonding capacity [12] [24]. The compound is practically insoluble in water, which is attributed to its hydrophobic aromatic character and limited ability to form hydrogen bonds with water molecules [2] [12] [24].

SolventSolubilityClassification
WaterInsolubleHydrophobic
EthanolSolublePolar protic
Diethyl EtherSolublePolar aprotic
Carbon DisulfideSolubleNonpolar
Carbon TetrachlorideSlightly solubleNonpolar
BenzeneSlightly solubleAromatic

The enhanced solubility in polar organic solvents such as ethanol and ether can be attributed to favorable dipole-dipole interactions and potential hydrogen bonding with protic solvents [12]. The moderate solubility in aromatic solvents like benzene suggests π-π stacking interactions between the aromatic systems [12].

Density and Refractive Index

4'-Chloroacetanilide possesses a density of 1.385 g/cm³ at 22°C, reflecting the presence of the chlorine atom which contributes to the overall molecular mass [2] [12]. The refractive index is estimated at 1.5670, indicating moderate optical density typical of aromatic compounds containing halogen substituents [12] [13].

PropertyValueTemperature
Density1.385 g/cm³22°C
Refractive Index1.5670 (estimated)20°C
Vapor Pressure0.000123 mmHg25°C

The low vapor pressure of 0.000123 mmHg at 25°C indicates minimal volatility under ambient conditions, consistent with the compound's solid state and intermolecular hydrogen bonding [12].

Octanol-Water Partition Coefficient

While specific octanol-water partition coefficient values for 4'-Chloroacetanilide were not directly available in the literature, the compound's structure suggests a moderate to high lipophilicity [11] [14]. The predicted pKa value of 14.25±0.70 indicates weak acidity, primarily associated with the amide proton [2] [12]. The combination of the hydrophobic aromatic system with the polar amide group suggests intermediate partition behavior between aqueous and organic phases [11].

Classical Synthetic Routes

Acetylation of p-Chloroaniline

The primary synthetic route for 4'-chloroacetanilide involves the direct acetylation of p-chloroaniline (4-chloroaniline) using acetylating agents . This reaction represents a fundamental nitrogen acetylation process where the amino group of p-chloroaniline undergoes nucleophilic attack on the carbonyl carbon of the acetylating reagent.

The standard procedure employs acetic anhydride as the acetylating agent, proceeding via the following general reaction:

4-Chloroaniline + Acetic Anhydride → 4'-Chloroacetanilide + Acetic Acid [3]

The reaction mechanism involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of acetic anhydride, followed by proton transfer and elimination of acetate ion [4] [5]. Industrial implementations typically utilize controlled temperature conditions between 15-30°C for 5 hours, achieving yields of approximately 98.9% [6].

Alternative acetylating agents include acetyl chloride, which provides comparable results but requires careful handling due to the liberation of hydrogen chloride gas [7]. The acetyl chloride route offers advantages in terms of reaction rate, typically completing within 3 minutes under solvent-free conditions when catalyzed by appropriate agents [8].

Table 1: Comparison of Acetylating Agents for p-Chloroaniline Acetylation

Acetylating AgentReaction TimeYield (%)ByproductsConditions
Acetic Anhydride5 hours98.9Acetic Acid15-30°C
Acetyl Chloride3 minutes98HCl gasRoom temperature
Ethyl Acetate10 minutes0None observedRoom temperature
Vinyl Acetate10 minutes20Mixed productsRoom temperature

Alternative Synthetic Pathways

Beyond direct acetylation of p-chloroaniline, several alternative synthetic routes have been developed for 4'-chloroacetanilide preparation. One notable approach involves the chlorination of acetanilide using trichloroisocyanuric acid under mechanochemical conditions [9] [10]. This solvent-free synthesis achieves excellent yields through solid-state grinding of acetanilide with chlorinating agents.

Another pathway utilizes the reaction of aniline with chloroacetyl chloride in the presence of Lewis acid catalysts such as aluminum chloride . This route directly introduces both the acetyl and chloro functionalities in a single step, though it requires careful control of reaction conditions to prevent oversubstitution.

The hypochlorite oxidation method represents a third alternative, where acetanilide undergoes controlled chlorination using sodium hypochlorite under alkaline conditions [6]. This approach offers environmental benefits by employing aqueous reaction media and avoiding organic solvents.

Reaction Conditions and Optimization

Optimization of reaction conditions significantly influences both yield and product purity in 4'-chloroacetanilide synthesis. Temperature control emerges as a critical parameter, with optimal ranges typically between 15-30°C for most acetylation procedures [6]. Higher temperatures may lead to decomposition or side reactions, while lower temperatures result in incomplete conversion.

Table 2: Optimized Reaction Conditions for Various Synthetic Routes

Synthetic RouteTemperature (°C)TimeSolventCatalystYield (%)
Acetic Anhydride/p-Chloroaniline15-305 hNoneNone98.9
Acetyl Chloride/Phase Transfer2515-30 minDMFTBAB98
Mechanochemical Chlorination2530 minNoneNone95
Hypochlorite Method15-305 hWaterNaOH98.7

Solvent selection plays a crucial role in reaction optimization. Dimethylformamide (DMF) emerges as the optimal solvent for phase transfer catalyzed reactions, providing superior yields compared to acetonitrile, dichloromethane, or chloroform [7]. However, solvent-free conditions often demonstrate comparable or superior performance while offering environmental advantages.

Phase transfer catalysts, particularly tetrabutylammonium bromide (TBAB) and triethylbenzylammonium chloride (TEBAC), enhance reaction rates and yields when employed in appropriate solvent systems [7]. These catalysts facilitate mass transfer between phases and activate the nucleophilic amine for acetylation.

The molar ratio of reactants significantly affects both yield and selectivity. Optimal conditions typically employ a 1:2 molar ratio of amine to acetylating agent, ensuring complete conversion while minimizing excess reagent usage [8].

Industrial Scale Production Methods

Industrial production of 4'-chloroacetanilide employs large-scale reactors with precise temperature and pressure control systems . Continuous flow reactors represent the preferred technology for large-scale synthesis, offering superior heat and mass transfer characteristics compared to batch processes.

The industrial process typically involves the following stages:

  • Reactant Preparation: p-Chloroaniline and acetic anhydride are prepared and purified to appropriate specifications
  • Reaction Phase: Controlled addition of acetic anhydride to p-chloroaniline under optimized temperature conditions
  • Quenching and Neutralization: Reaction mixture treatment to remove excess reagents and byproducts
  • Product Recovery: Crystallization and filtration to obtain solid 4'-chloroacetanilide
  • Purification: Recrystallization from appropriate solvents to achieve desired purity levels

Industrial implementations achieve consistent product quality through automated process control systems monitoring temperature, pressure, and reactant flow rates. Quality control measures include in-line analytical techniques such as high-performance liquid chromatography (HPLC) and infrared spectroscopy for real-time process monitoring [12].

Scale-up considerations include heat removal capacity, mixing efficiency, and safety systems for handling potentially hazardous reactants and byproducts. Modern industrial facilities incorporate closed-loop systems for solvent recovery and waste minimization.

Green Chemistry Approaches to Synthesis

Environmental considerations have driven the development of greener synthetic approaches for 4'-chloroacetanilide production. Mechanochemical synthesis represents a significant advancement, eliminating the need for organic solvents while achieving comparable yields [9] [8] [13].

Table 3: Green Chemistry Metrics for Different Synthetic Approaches

ApproachSolvent UsageEnergy ConsumptionWaste GenerationAtom Economy (%)
Traditional SolutionHighModerateHigh85
MechanochemicalNoneLowMinimal95
Aqueous Phase TransferMinimalModerateLow90
Solvent-Free CatalyticNoneLowMinimal98

Solvent-free acetylation procedures utilize heterogeneous catalysts such as silica sulfuric acid, enabling room temperature reactions with excellent atom economy [8] [14]. These methods eliminate volatile organic compound emissions and reduce downstream purification requirements.

Aqueous-based synthetic routes employ water as the primary reaction medium, significantly reducing environmental impact while maintaining acceptable yields [15]. These approaches often incorporate biodegradable catalysts and mild reaction conditions.

Microwave-assisted synthesis offers another green alternative, reducing reaction times and energy consumption while improving product selectivity [16]. This technique enables precise temperature control and rapid heating, minimizing side reactions and improving overall process efficiency.

Continuous flow chemistry represents an emerging green technology for 4'-chloroacetanilide synthesis, offering improved heat and mass transfer, reduced waste generation, and enhanced safety profiles [17]. Flow reactors enable precise control of reaction parameters and facilitate easy scale-up from laboratory to industrial production.

Purification and Crystallization Techniques

Purification of 4'-chloroacetanilide relies primarily on crystallization techniques, exploiting the compound's limited water solubility and favorable crystal formation properties [18] [19]. The standard purification method involves recrystallization from ethanol or aqueous ethanol mixtures [19] [20].

Table 4: Crystallization Solvents and Conditions for 4'-Chloroacetanilide Purification

Solvent SystemTemperature (°C)Recovery (%)Purity (%)Crystal Morphology
Ethanol6585-90>99Needle-like
Aqueous Ethanol (70:30)5580-85>98Prismatic
Water/Methanol (60:40)5075-80>97Plate-like
Acetonitrile4588-92>99Cubic

The crystallization process involves dissolving crude 4'-chloroacetanilide in hot solvent, followed by controlled cooling to promote crystal formation. The compound exhibits a melting point of 177-181°C, facilitating monitoring of purification progress [21] [22].

Advanced crystallization techniques include seeded crystallization, where small amounts of pure crystals are added to supersaturated solutions to control nucleation and crystal growth [23] [24]. This approach enables better control over particle size distribution and crystal morphology.

Continuous crystallization methods offer advantages for large-scale purification, providing consistent product quality and reduced processing times [25]. These systems employ precise temperature control and continuous solvent recovery, improving overall process economics.

Layer melt crystallization represents an emerging purification technique offering high separation efficiency with minimal energy consumption [26]. This method exploits the different melting points of product and impurities to achieve effective purification without solvent usage.

Analytical characterization of purified 4'-chloroacetanilide employs multiple techniques including melting point determination, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography [27]. These methods ensure product identity and purity specifications are met for pharmaceutical and industrial applications.

The compound exhibits characteristic spectroscopic properties: infrared absorption at 1650-1680 cm⁻¹ (carbonyl stretch), ¹H NMR signals at 2.2 ppm (acetyl methyl) and 7.0-7.8 ppm (aromatic protons), and retention times of approximately 15-20 minutes under standard HPLC conditions [12] [28].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Color/Form

ORTHORHOMBIC CRYSTALS FROM AQ GLACIAL ACETIC ACID, ALCOHOL, OR ACETONE

XLogP3

2.1

Boiling Point

333.0 °C
333 °C

Density

1.385 AT 22 °C/4 °C

LogP

2.09 (LogP)
Log Kow = 2.12

Appearance

White to Off-White Solid

Melting Point

179.0 °C
178-179 °C

UNII

6I0LI34G5J

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

539-03-7

Wikipedia

P-chloroacetanilide

Methods of Manufacturing

REACTION OF P-CHLOROANILINE AND ACETIC ANHYDRIDE
Preparation of m-, o-, and p-isomers.

General Manufacturing Information

Acetamide, N-(4-chlorophenyl)-: ACTIVE

Analytic Laboratory Methods

CORRELATION OF CHROMATOGRAPHICALLY OBTAINED SUBSTITUENT CONSTANTS & ANALGESIC ACTIVITY. THE P-SUBSTITUTED ACETANILIDES WERE INCLUDED.
GLC DETERMINATION OF P-CHLORACETANILIDE IN ACETAMINOPHEN. AS LITTLE AS 25 PPM OF P-CHLOROACETANILIDE WAS DETERMNINED.

Dates

Modify: 2023-08-15

On-line reaction monitoring of lithiation of halogen substituted acetanilides via in situ calorimetry, ATR spectroscopy, and endoscopy

Tamas A Godany, Yorck-Michael Neuhold, Konrad Hungerbühler
PMID: 21678773   DOI: 10.2533/chimia.2011.253

Abstract

Lithiation of N-(4-chlorophenyl)-pivalamide (NCP) and two additional substituted acetanilides: 4-fluoroacetanilide (4-F) and 4-chloroacetanilide (4-Cl) has been monitored by means of calorimetry, on-line ATR-IR and UV/vis spectroscopy and endoscopy. The combined on-line monitoring revealed the differences between the reaction paths of the chosen substrates. Thus the product structure and the reaction times for the individual reaction steps can be determined in situ.


HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase

Octavian Călinescu, Irinel A Badea, Luminiţa Vlădescu, Viorica Meltzer, Elena Pincu
PMID: 22407344   DOI: 10.1093/chromsci/bmr043

Abstract

Determination of acetaminophen and its main impurities: 4-nitrophenol, 4'-chloroacetanilide, as well as 4-aminophenol and its degradation products, p-benzoquinone and hydroquinone has been developed and validated by a new high-performance liquid chromatography method. Chromatographic separation has been obtained on a Hypersil Duet C18/SCX column, using gradient elution, with a mixture of phosphate buffer (pH = 4.88) and methanol as a mobile phase. Analysis time did not exceed 14.5 min and good resolutions, peak shapes and asymmetries have resulted. The linearity of the method has been tested in the range of 5.0-60 µg/mL for acetaminophen and 0.5-6 µg/mL for the other compounds. The limits of detection and quantification have been also established to be lower than 0.1 µg/mL and 0.5 µg/mL, respectively. The method has been successfully applied for the analysis of commercial acetaminophen preparations.


Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry

Jody A Shoemaker, Margarita V Bassett
PMID: 16512249   DOI:

Abstract

U.S. Environmental Protection Agency (EPA) Method 535 has been developed in order to provide a method for the analysis of "Alachlor ESA and other acetanilide degradation products," which are listed on EPA's 1998 Drinking Water Contaminant Candidate List. Method 535 uses solid-phase extraction with a nonporous graphitized carbon sorbent to extract the ethane sulfonic acid (ESA) and oxanilic acid degradates of propachlor, flufenacet, dimethenamid, alachlor, acetochlor, and metolachlor from finished drinking water matrixes. Separation and quantitation of the target analytes are achieved with liquid chromatography/tandem mass spectrometry. Dimethachlor ESA and butachlor ESA were chosen during the method development as the surrogate and internal standard. Drinking water samples were dechlorinated with ammonium chloride without adversely affecting the analyte recoveries. Typical mean recoveries of 92-116% in deionized water and 89-116% in ground water were observed with relative standard deviations of <5%.


[THE TEST FOR P. CHLOROACETANILIDE AND ACETANILIDE IN PHENACETIN BY THIN-LAYER CHROMATOGRAPHY]

J A FRESEN
PMID: 14181993   DOI:

Abstract




Toxicology laboratory analysis and human exposure to p-chloroaniline

Anthony F Pizon, Anna R Schwartz, Leo M Shum, Jon C Rittenberger, Darla R Lower, Spiros Giannoutsos, Mohamed A Virji, Matthew D Krasowski
PMID: 18608262   DOI: 10.1080/15563650801971390

Abstract

p-Chloroaniline is more potent at producing methemoglobin than aniline in animal models. This case highlights the clinical presentation of an inhalation exposure to p-chloroaniline and associated laboratory analysis. An in-vitro study evaluating the metabolism of p-chloroaniline in human hepatocytes was undertaken to evaluate the metabolic fate more closely.
A 20 year-old man was working at a chemical waste plant when he developed dizziness, abdominal pain, and nausea. The exam was remarkable for coma, tachycardia, cyanosis, and pulse oximetry of 75%. Arterial blood gases showed a pH 7.38, pCO(2) 41 mmHg, pO(2) 497 mmHg, bicarbonate 24 mEq/L and methemoglobin 69%. Methylene blue administration led to complete recovery without sequelae. p-Chloroaniline was later identified as the chemical involved. He denied direct contact with the chemical, but was not wearing a dust mask or respirator. GC/MS confirmed p-chloroaniline and metabolites in the patient's urine.
Human hepatocytes were incubated with 100 microM p-chloroaniline for 24 hours, in both rifampicin- and vehicle only-treated cells. The cell culture medium was collected for GC/MS analysis for p-chloroaniline metabolites.
Similar to the patient sample, both p-chloroaniline and p-chloroacetanilide were identified by GC/MS in hepatocytes incubated with p-chloroaniline. Neither p-chloroaniline incubated in empty cell culture nor direct GC/MS injection of p-chloroaniline generated any p-chloroacetanilide via non-enzymatic degradation.
The seemingly innocuous dermal and inhalation exposure to p-chloroaniline dust can lead to life-threatening methemoglobinemia. The diagnosis can be confirmed with GC/MS analysis of the patient's urine, searching for p-chloroaniline and its primary metabolite p-chloroacetanilide.


Excretion and distribution studies with o-, m-, and p-chloroacetanilide-C1 36 in rats and guinea pigs

M F ARGUS, J M GRYDER, T SEEPE, G CALDES, F E RAY
PMID: 13563257   DOI: 10.1002/jps.3030470714

Abstract




Generalized cytochrome P450-mediated oxidation and oxygenation reactions in aromatic substrates with activated N-H, O-H, C-H, or S-H substituents

L Koymans, G M Donné-Op den Kelder, J M te Koppele, N P Vermeulen
PMID: 8212737   DOI: 10.3109/00498259309059401

Abstract

1. The general mechanism of metabolic oxidation of substrates by cytochromes P450 (P450s) appears to consist of sequential one-electron oxidation steps rather than of a single concerted transfer of activated oxygen species from P450 to substrates. 2. In case of the acetanilides paracetamol (PAR), phenacetin (PHEN), and 4-chloro-acetanilide (4-CLAA), the first one-electron oxidation step consists of a hydrogen abstraction from the acetylamino nitrogen and/or from the other side-chain substituent on the aromatic ring. The substrate radicals thus formed delocalize their spin and the respective reactive centres of the substrate radical recombine with a P450 iron-bound hydroxyl radical to either yield oxygenated metabolites, or undergo a second hydrogen abstraction forming dehydrogenated products. By this mechanism, the formation of all known oxidative metabolites of PAR, PHEN, and 4-ClAA can be explained. Furthermore, this mechanism is consistent with all available experimental data on [18O]PAR/PHEN, [2H]PAR, and [14C]PHEN. 3. The oxidative metabolic reactions proposed for the acetanilides PAR, PHEN, and 4-ClAA are used to generalize P450-mediated oxidations of these and other acetanilides, such as analogues of PAR and 2-N-acetyl-aminofluorene. 4. A further generalization of the hydrogen abstraction, spin delocalization, radical recombination concept is derived for other aromatic substrates with abstractable hydrogen atoms, notably those with activated N-H, O-H, C-H, or S-H bonds directly attached to the aromatic nucleus.


Effect of propylene glycol on methemoglobin-forming capacity of p-chloroacetanilide in rat and guinea pig

V C GLOCKLIN
PMID: 13167172   DOI: 10.3181/00379727-85-20985

Abstract




[Action of 4'-chloroacetanilide-free phenacetin on the life of erythrocytes in persons taking phenacetin]

T FRIIS, N I NISSEN
PMID: 13959870   DOI:

Abstract




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